molecular formula C10H11FO B13070034 (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol

(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol

Cat. No.: B13070034
M. Wt: 166.19 g/mol
InChI Key: ZUWHQNVJHRTDBF-SOFGYWHQSA-N
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Description

(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol is a fluorinated organic compound featuring an unsaturated propenol chain. This structure makes it a valuable building block in organic synthesis and materials science research. Compounds with similar fluorophenyl and propenone scaffolds are frequently employed in the development of Molecularly Imprinted Polymers (MIPs), which are advanced materials used for the selective recognition of target analytes in environmental, food, and biomedical analysis . The presence of both the fluorophenyl group and the alcohol functional group on the propene backbone offers versatility for further chemical modification. Researchers can utilize this compound as a key intermediate to introduce specific fluorinated motifs into more complex molecular architectures, such as pharmaceuticals, agrochemicals, or functional materials. As a fluorinated analog of simpler propenols, its reactivity is characterized by the conjugation across the molecule, allowing for nucleophilic addition reactions and serving as a precursor for various heterocyclic compounds. This product is intended for research purposes as a chemical intermediate or a standard in analytical studies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-2-methylprop-2-en-1-ol

InChI

InChI=1S/C10H11FO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-6,12H,7H2,1H3/b8-6+

InChI Key

ZUWHQNVJHRTDBF-SOFGYWHQSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)F)/CO

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol typically involves the reaction of 4-fluorobenzaldehyde with a suitable alkene under basic conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with 4-fluorobenzaldehyde to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Enantioselective Hydrogenation
One of the prominent applications of (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol is in the field of asymmetric synthesis. The compound can be utilized as a substrate in enantioselective hydrogenation reactions. Research has shown that it can be effectively hydrogenated using specific catalysts to produce enantiomerically enriched alcohols. For instance, studies have demonstrated the successful hydrogenation of 2-substituted alkenols, where this compound serves as a key intermediate .

Synthetic Pathways
The compound can also be synthesized through various pathways involving the reaction of substituted phenyl compounds with appropriate alkylating agents. The presence of the fluorine atom enhances its reactivity and selectivity in these reactions, making it a valuable building block for further chemical transformations .

Medicinal Chemistry

Potential Therapeutic Uses
In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests that it may exhibit biological activity. Preliminary studies indicate that compounds with similar structures can act as anti-inflammatory agents or exhibit antimicrobial properties. However, more research is needed to fully understand its pharmacological profile and efficacy .

Case Studies in Drug Development
There have been case studies focusing on the development of drugs that incorporate this compound as a core structure. These studies often explore the compound's interaction with biological targets, assessing its potential as a lead compound in drug discovery programs aimed at treating various diseases .

Environmental Studies

Volatile Organic Compounds (VOCs) Analysis
this compound has been included in studies analyzing volatile organic compounds emitted from automotive interiors. Research indicates that compounds like this can significantly contribute to indoor air pollution, particularly in enclosed environments such as vehicles. Understanding its emission characteristics helps in assessing air quality and developing strategies to mitigate VOC exposure .

Data Summary and Case Studies

Application AreaKey FindingsReferences
Organic SynthesisEffective substrate for enantioselective hydrogenation; enhances reactivity due to fluorine substitution
Medicinal ChemistryPotential anti-inflammatory and antimicrobial properties; ongoing drug development studies
Environmental StudiesSignificant contributor to VOCs in automotive interiors; implications for air quality assessments

Mechanism of Action

The mechanism of action of (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery. The compound may modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key References
(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol R1 = F, R2 = CH3, R3 = OH C10H11FO 152.17
(E)-3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one R1 = F, R2 = H, R3 = C6H5 C15H11FO 226.25
(E)-3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one R1 = Br, R2 = 4-F-C6H4, R3 = H C15H10BrFO 317.15
(E)-1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one R1 = F, R2 = 2-OH-C6H4, R3 = H C15H11FO2 242.25
(E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]prop-2-enal R1 = F, R2 = isopropyl-indole C20H18FNO 307.36

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group enhances stability and modulates electronic properties, as seen in chalcone derivatives (e.g., ).
  • Functional Groups : Replacement of the hydroxyl group (OH) with a ketone (C=O) or aldehyde (CHO) alters hydrogen-bonding capacity and solubility. For example, chalcone derivatives (e.g., ) exhibit higher lipophilicity compared to the alcohol form.
  • Steric Effects : Bulky substituents (e.g., isopropyl-indole in ) reduce molecular flexibility and may hinder biological target binding.

Physicochemical Properties

Property This compound (E)-3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one (E)-3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Solubility Moderate in polar solvents (e.g., ethanol) Low in water, high in DMSO Low in water, soluble in chloroform
Melting Point Not reported 113–115°C 168–170°C
LogP (Partition Coefficient) Estimated ~2.1 (hydroxyl reduces lipophilicity) ~3.5 (ketone increases lipophilicity) ~4.0 (bromine adds hydrophobicity)

Crystallographic and Computational Insights

  • Crystal Packing: Fluorophenyl-containing compounds often exhibit π-π stacking and C–H···F interactions. For example, (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one crystallizes in a monoclinic system with a dihedral angle of 8.2° between aromatic rings .
  • Quantum Chemical Analysis: Studies on brominated chalcones () reveal a HOMO-LUMO gap of 3.8 eV, indicating moderate reactivity. The fluorine atom in the target compound likely reduces this gap compared to non-fluorinated analogs.

Biological Activity

(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol, also known as a fluorinated allylic alcohol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential applications in drug discovery.

Chemical Structure and Properties

The compound can be represented structurally as follows:

 E 3 4 Fluorophenyl 2 methylprop 2 en 1 ol\text{ E 3 4 Fluorophenyl 2 methylprop 2 en 1 ol}

Key properties include:

  • Molecular Formula : C11_{11}H12_{12}F
  • Molecular Weight : 182.21 g/mol
  • Functional Groups : Alkene, alcohol, and fluorobenzene moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorophenyl group enhances the compound's binding affinity and selectivity, making it a valuable tool in drug discovery.

Enzyme Interaction

Research indicates that this compound may modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing processes such as lipid metabolism and oxidative stress responses.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be compared to other bioactive compounds using the following table:

CompoundPathogen TestedActivity Level
This compoundEscherichia coliModerate
Staphylococcus aureusHigh
Salmonella typhiModerate
Pseudomonas aeruginosaLow

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of this compound have shown promising results in cancer cell lines. The compound induces apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. A study reported IC50_{50} values indicating significant cytotoxicity at low concentrations:

Cell LineIC50_{50} Value (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)25

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, this compound was evaluated for its ability to protect neuronal cells from oxidative damage. The results indicated that the compound reduced markers of oxidative stress and apoptosis in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Drug Development

A recent drug development project utilized this compound as an intermediate for synthesizing novel compounds targeting specific receptors implicated in neurological disorders. The synthesized derivatives exhibited enhanced selectivity and potency compared to the parent compound, highlighting its utility in medicinal chemistry .

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